molecular formula C23H31N5O2S B6557126 1-cyclohexyl-3-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}urea CAS No. 1040668-75-4

1-cyclohexyl-3-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}urea

Cat. No.: B6557126
CAS No.: 1040668-75-4
M. Wt: 441.6 g/mol
InChI Key: YZDKNAKFBSZODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a cyclohexyl group attached to the urea nitrogen, a 1,3-thiazole ring, and a 4-phenylpiperazine moiety connected via a 3-oxopropyl chain. The thiazole ring and phenylpiperazine group are common pharmacophores in medicinal chemistry, often associated with receptor binding (e.g., serotonin or dopamine receptors) due to their structural mimicry of endogenous ligands .

Properties

IUPAC Name

1-cyclohexyl-3-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2S/c29-21(28-15-13-27(14-16-28)20-9-5-2-6-10-20)12-11-19-17-31-23(25-19)26-22(30)24-18-7-3-1-4-8-18/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDKNAKFBSZODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycles: The target compound’s 1,3-thiazole ring (vs. pyrazole in MK13 or phenothiazine in ) influences electronic properties and binding interactions. The phenylpiperazine moiety (common in CNS-targeting drugs) differentiates it from simpler piperazine derivatives in .

Substituent Effects :

  • Cyclohexyl vs. Aryl Groups : The cyclohexyl group increases lipophilicity (calculated logP ~3.5 vs. ~2.8 for phenyl analogs), which may enhance membrane permeability but reduce aqueous solubility .
  • Linker Modifications : The 3-oxopropyl linker in the target compound (vs. propyl in or hydrazinyl-oxoethyl in ) may alter conformational flexibility and hydrogen-bonding capacity.

Synthetic Routes :

  • The target compound’s synthesis likely follows a route similar to , involving hydrazine hydrate-mediated cyclization (yields ~85–88% for analogs). In contrast, Enamine’s compound uses piperazine-urea coupling under milder conditions.

Pharmacological Implications

  • Receptor Affinity : Phenylpiperazine-thiazole ureas (e.g., ) often exhibit affinity for 5-HT₁A or D₂ receptors. The cyclohexyl group may modulate selectivity, as bulky substituents can reduce off-target binding .
  • Metabolic Stability: The thiazole ring may improve resistance to oxidative metabolism compared to phenothiazine-based analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.